molecular formula C21H18ClN3S B3400624 4-[(4-Chlorobenzyl)thio]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1040664-44-5

4-[(4-Chlorobenzyl)thio]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine

Cat. No. B3400624
CAS RN: 1040664-44-5
M. Wt: 379.9 g/mol
InChI Key: DFGUNAVWYWVCLH-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[1,5-a]pyrazine, which is a type of pyrrolopyrazine . Pyrrolopyrazines are nitrogen-containing heterocycles that have been used in various applications such as pharmaceuticals, organic materials, and bioactive molecules . They have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolopyrazine derivatives are generally synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .

Scientific Research Applications

Anti-Helicobacter Pylori Activity

Compounds similar to “4-[(4-Chlorobenzyl)thio]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine” have been synthesized and evaluated for their anti-Helicobacter pylori activity . These compounds exhibited strong anti-H. pylori activity, indicating that our compound could potentially be used in the treatment of H. pylori infections .

X-Ray Structure Analysis

The X-ray structure of compounds similar to “4-[(4-Chlorobenzyl)thio]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine” has been determined . This suggests that our compound could be used in X-ray crystallography studies to understand its molecular structure and properties .

Intermediate for Organic Compounds

“4-[(4-Chlorobenzyl)thio]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine” could potentially be used as an intermediate for manufacturing other organic compounds . For example, it could be used in the synthesis of benzyl alcohol and benzyl cyanide .

Determining Rat Hepatocellular Thiols

Compounds similar to “4-[(4-Chlorobenzyl)thio]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine” have been used as test compounds for determining rat hepatocellular thiols . This suggests that our compound could potentially be used in similar biological assays .

Derivatization Reagent

“4-[(4-Chlorobenzyl)thio]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine” could potentially be used as a reagent in the derivatization of other compounds . For example, it could be used in the derivatization of a calix4arene and a tryptamine .

Antimicrobial Activity

Given the anti-H. pylori activity of similar compounds , “4-[(4-Chlorobenzyl)thio]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine” could potentially exhibit antimicrobial activity against other bacteria as well. Further research would be needed to confirm this.

Future Directions

Pyrrolopyrazine derivatives, including potentially this compound, are of interest in medicinal chemistry due to their wide range of biological activities . Future research could focus on further elucidating the biological activities of these compounds, their mechanisms of action, and their potential uses in treating various diseases.

properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3S/c1-14-3-6-17(11-15(14)2)19-12-20-21(23-9-10-25(20)24-19)26-13-16-4-7-18(22)8-5-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGUNAVWYWVCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chlorobenzyl)thio]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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